Receptor Binding Profile: Dothiepin vs. Amitriptyline and Doxepin
Dothiepin demonstrates a distinct receptor binding signature compared to the prototypical TCAs amitriptyline and doxepin. At the histamine H1 receptor, dothiepin's affinity (Ki = 4 nM) is 4-fold lower than amitriptyline (Ki = 1 nM) and 16-fold lower than doxepin (Ki = 0.24 nM), predicting less sedation. At the muscarinic acetylcholine receptor, dothiepin (Ki = 38 nM) exhibits 2.1-fold lower affinity than amitriptyline (Ki = 18 nM) but 2.2-fold higher affinity than doxepin (Ki = 83 nM), indicating an intermediate anticholinergic burden. Critically, dothiepin's affinity for the α1-adrenoceptor (Ki = 400 nM) is approximately 15-fold lower than amitriptyline (Ki = 27 nM), suggesting a reduced risk of orthostatic hypotension [1].
| Evidence Dimension | Receptor binding affinity (Ki in nM; lower values indicate higher potency) |
|---|---|
| Target Compound Data | H1: 4; Muscarinic: 38; α1: 400 |
| Comparator Or Baseline | Amitriptyline: H1: 1, Muscarinic: 18, α1: 27; Doxepin: H1: 0.24, Muscarinic: 83, α1: 24 |
| Quantified Difference | H1: Dothiepin 4-fold lower than amitriptyline, 16-fold lower than doxepin. Muscarinic: Dothiepin 2.1-fold lower than amitriptyline, 2.2-fold higher than doxepin. α1: Dothiepin ~15-fold lower than amitriptyline. |
| Conditions | Human cloned receptor radioligand binding assays; data from PDSP Ki Database |
Why This Matters
This receptor fingerprint allows researchers to select dothiepin specifically when a sedative TCA with reduced cardiovascular and anticholinergic side effects is required, distinguishing it from amitriptyline and doxepin.
- [1] Gillman PK. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. Br J Pharmacol. 2007;151(6):737-748. doi:10.1038/sj.bjp.0707254 View Source
